molecular formula C27H28N2O7 B1669028 Cilnidipine CAS No. 132203-70-4

Cilnidipine

Cat. No. B1669028
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilnidipine is a dihydropyridine calcium channel blocker used to treat hypertension . It acts on both N- and L-type calcium channels . Developed jointly by Fuji Viscera Pharmaceutical Company and Ajinomoto, Japan, it was approved in 1995 . It’s approved in several countries including China, Japan, Korea, India, and some countries in the European Union .


Synthesis Analysis

Cilnidipine is synthesized through a process involving diketene reacting with 2-methoxyethanol and cinnamyl alcohol . This produces 2-methoxyethyl acetoacetate and cinnamyl acetoacetate. The former reacts with cinnamyl 2-aminocrotonate under mild Hantzsch cyclization conditions to produce cilnidipine .


Molecular Structure Analysis

Cilnidipine has a molecular formula of C27H28N2O7 . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound . The molecular weight is 492.5 g/mol .


Chemical Reactions Analysis

Analytical methods for Cilnidipine analysis have been developed, with high-performance liquid chromatography and ultraviolet spectroscopy being the most prevalent . These methods are used for the analysis of Cilnidipine alone and in combination with other drugs .


Physical And Chemical Properties Analysis

Cilnidipine is a diesterified 1,4-dihydropyridine-3,5-dicarboxylic acid . It’s a calcium channel blocker used as an antihypertensive . It’s a dihydropyridine, a 2-methoxyethyl ester, and a C-nitro compound .

Scientific Research Applications

Unique Mechanism and Broad Applications

Cilnidipine is distinct from classical calcium channel blockers due to its ability to inhibit N-type calcium channels, which regulate sympathetic neurotransmitter release. This unique property contributes to its antihypertensive effects and extends its benefits to renoprotective, neuroprotective, and cardioprotective actions. Such broad applications are grounded in its sympathetic inhibitory actions, which have been demonstrated through various levels of examination, from cellular studies to human clinical practice (Takahara, 2009).

Improvement in Drug Delivery and Bioavailability

Research has focused on enhancing Cilnidipine's solubility and oral bioavailability, a significant challenge due to its low solubility. A notable study utilized a wet-milling method to prepare a Cilnidipine nanosuspension, demonstrating a significant increase in dissolution rate and bioavailability when compared to bulk Cilnidipine. This advancement suggests potential for improved clinical applications through enhanced drug delivery systems (Liu et al., 2020).

Cardiovascular and Renal Protection

Cilnidipine's dual L-/N-type calcium channel blocking action not only offers antihypertensive benefits but also contributes to cardiovascular and renal protection. Studies have shown its effectiveness in reducing proteinuria and preserving renal function in hypertensive patients, particularly when combined with renin-angiotensin system inhibitors. Its ability to dilate both afferent and efferent arterioles without significantly affecting heart rate or autonomic function underscores its potential in treating cardiovascular and renal diseases (Fujita et al., 2007).

Neuroprotective and Analgesic Effects

Further investigations into Cilnidipine's neuroprotective effects have revealed its ability to scavenge free radicals and activate neuroprotective pathways, suggesting its utility in conditions involving oxidative stress and neuronal damage. Additionally, its effectiveness in ameliorating neuropathic pain highlights a promising application in pain management, possibly related to its N-type calcium channel inhibition (Lee et al., 2009).

Metabolic Benefits

Cilnidipine has also been associated with metabolic benefits, including improvements in glucose metabolism and adipocytokine levels in diet-induced obese mice. Its treatment was found to enhance insulin sensitivity and elevate levels of adiponectin, a key regulator of glucose and lipid metabolism. These findings suggest potential therapeutic applications for Cilnidipine in managing metabolic disorders (Ueno et al., 2013).

Safety And Hazards

When handling Cilnidipine, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Cilnidipine shows promise in drug repositioning approaches . It’s a highly lipophilic dihydropyridine calcium channel blocker with high vascular selectivity, slow onset, and a longer duration of hypotensive action than earlier generation calcium channel blockers . It exhibits stable antihypertensive activity and reduced adverse effects .

properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

653ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Insoluble
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure.
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cilnidipine

CAS RN

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132203-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CILNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CILNIDIPINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CILNIDIPINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

110ºC
Record name Cilnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cilnidipine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cilnidipine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cilnidipine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cilnidipine
Reactant of Route 5
Reactant of Route 5
Cilnidipine
Reactant of Route 6
Reactant of Route 6
Cilnidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.